![molecular formula C18H14INO B5399893 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5399893.png)
2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline, also known as IQ-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
作用机制
The mechanism of action of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway is known to be involved in various cellular processes, including cell proliferation, differentiation, and survival. In cancer cells, this pathway is often overactivated, leading to uncontrolled cell growth and proliferation. 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline inhibits this pathway by preventing the interaction between β-catenin and TCF/LEF transcription factors, which are essential for the activation of Wnt target genes.
Biochemical and Physiological Effects
Studies have shown that 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline can induce apoptosis in cancer cells, which is a crucial mechanism for controlling cancer growth. Additionally, 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline has been found to inhibit cancer cell migration and invasion, which are essential processes for cancer metastasis. These effects suggest that 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline has potential as a therapeutic agent in the treatment of cancer.
实验室实验的优点和局限性
One of the advantages of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline is its relatively simple synthesis method, which makes it accessible for laboratory use. Additionally, 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline has been shown to be effective in inhibiting the Wnt/β-catenin signaling pathway in various cancer cell lines. However, one limitation of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline is its potential toxicity, which could limit its use in vivo.
未来方向
There are several potential future directions for 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline research. One area of interest is the development of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to investigate the potential use of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline in combination with other cancer therapies. Finally, the potential use of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline in other diseases, such as neurodegenerative disorders, should be explored.
Conclusion
In conclusion, 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline is a synthetic compound that has shown potential as a therapeutic agent in cancer research. Its ability to inhibit the Wnt/β-catenin signaling pathway and induce apoptosis in cancer cells make it an attractive target for further research. However, further studies are needed to investigate its potential use in vivo and its potential applications in other diseases.
合成方法
The synthesis of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline involves the reaction of 2-aminoquinoline with iodobenzene and subsequent reaction with 5-methoxy-2-bromobenzaldehyde. The final product, 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline, is obtained through purification and crystallization processes. The synthesis of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline is a relatively straightforward process and can be performed in a laboratory setting.
科学研究应用
2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline has been primarily studied for its potential use in cancer research. Specifically, 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline has been shown to inhibit the Wnt/β-catenin signaling pathway, which is known to play a crucial role in cancer development and progression. Additionally, 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline could be used as a potential therapeutic agent in the treatment of cancer.
属性
IUPAC Name |
2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO/c1-21-18-11-8-15(19)12-14(18)7-10-16-9-6-13-4-2-3-5-17(13)20-16/h2-12H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFROLFNLCHGLBM-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)I)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

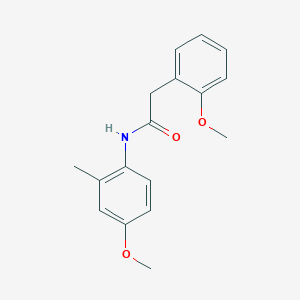
![(2R*,3S*,6R*)-5-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5399823.png)

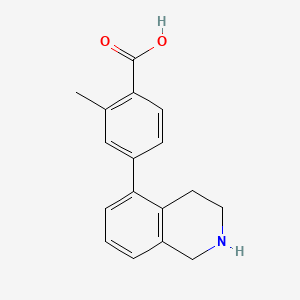
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5399833.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B5399843.png)
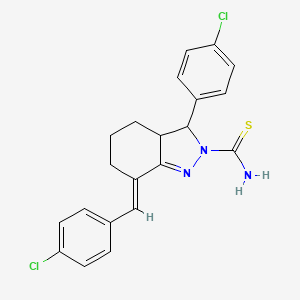
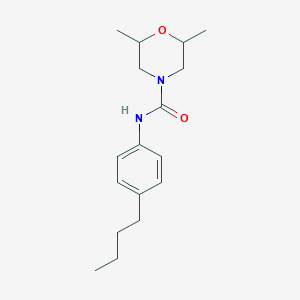
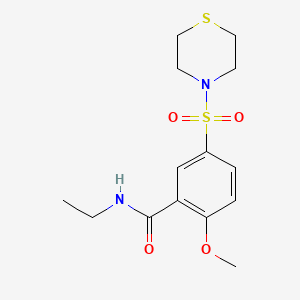
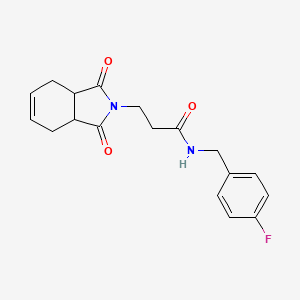
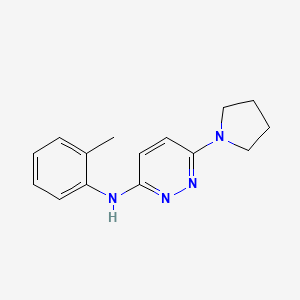
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methylbenzoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5399894.png)
![2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5399898.png)
![5,7-dimethyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5399913.png)